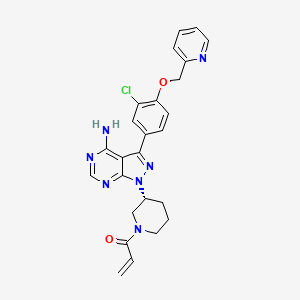
Chmfl-egfr-202
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CHMFL-EGFR-202 is a potent, irreversible inhibitor of the epidermal growth factor receptor (EGFR) mutant kinase. It is particularly effective against drug-resistant mutant EGFR T790M and wild-type EGFR kinases, with IC50 values of 5.3 nM and 8.3 nM, respectively . This compound exhibits approximately 10-fold selectivity for EGFR L858R/T790M against the EGFR wild-type in cells . This compound is designed to target EGFR mutations that drive non-small-cell lung cancer (NSCLC) cell lines .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CHMFL-EGFR-202 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The detailed synthetic route and reaction conditions are proprietary and typically involve advanced organic synthesis techniques .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis processes, ensuring high purity and yield. The compound is produced under stringent conditions to maintain its efficacy and stability .
Análisis De Reacciones Químicas
Types of Reactions
CHMFL-EGFR-202 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions can occur, particularly involving the halogen atoms present in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Aplicaciones Científicas De Investigación
CHMFL-EGFR-202 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study EGFR signaling pathways and to develop new inhibitors.
Biology: Helps in understanding the role of EGFR mutations in cancer cell proliferation and survival.
Medicine: Investigated for its potential therapeutic effects in treating EGFR mutant-driven cancers, particularly non-small-cell lung cancer.
Industry: Utilized in the development of new cancer therapies and in drug discovery programs.
Mecanismo De Acción
CHMFL-EGFR-202 exerts its effects by irreversibly binding to the EGFR mutant kinase. It adopts a covalent “DFG-in-C-helix-out” inactive binding conformation with EGFR, leading to strong antiproliferative effects against EGFR mutant-driven non-small-cell lung cancer cell lines . The compound selectively inhibits EGFR L858R/T790M mutants, thereby blocking downstream signaling pathways that promote cancer cell growth and survival .
Comparación Con Compuestos Similares
Similar Compounds
Erlotinib: Another first-generation EGFR inhibitor, effective against EGFR 19 Del and L858R mutations.
Osimertinib: A third-generation EGFR inhibitor that targets the T790M resistance mutation.
Lapatinib: An inhibitor of ErbB2 and EGFR, used for treating HER2 overexpressing breast cancer.
Neratinib: An irreversible tyrosine kinase inhibitor for HER2 and EGFR.
Uniqueness of CHMFL-EGFR-202
This compound is unique due to its high selectivity and potency against drug-resistant EGFR mutants, particularly T790M. Its irreversible binding mechanism and strong antiproliferative effects make it a valuable tool in cancer research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C25H24ClN7O2 |
|---|---|
Peso molecular |
490.0 g/mol |
Nombre IUPAC |
1-[(3R)-3-[4-amino-3-[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C25H24ClN7O2/c1-2-21(34)32-11-5-7-18(13-32)33-25-22(24(27)29-15-30-25)23(31-33)16-8-9-20(19(26)12-16)35-14-17-6-3-4-10-28-17/h2-4,6,8-10,12,15,18H,1,5,7,11,13-14H2,(H2,27,29,30)/t18-/m1/s1 |
Clave InChI |
RVCKMZIQUFKZFD-GOSISDBHSA-N |
SMILES isomérico |
C=CC(=O)N1CCC[C@H](C1)N2C3=NC=NC(=C3C(=N2)C4=CC(=C(C=C4)OCC5=CC=CC=N5)Cl)N |
SMILES canónico |
C=CC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC(=C(C=C4)OCC5=CC=CC=N5)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(2,6-Dimethoxy-4-prop-1-enylphenoxy)-1-(4-hydroxy-3,5-dimethoxyphenyl)propyl] acetate](/img/structure/B15145383.png)

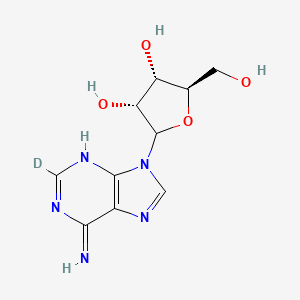
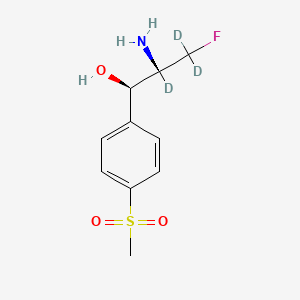
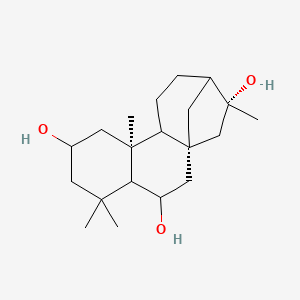
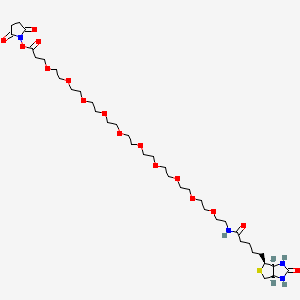
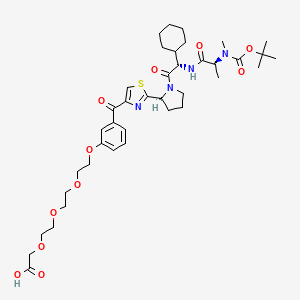
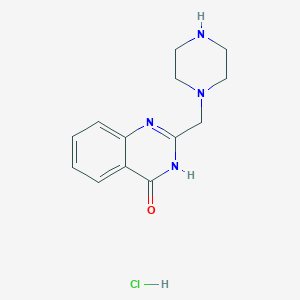
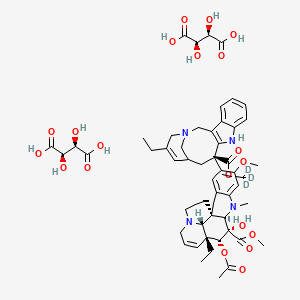
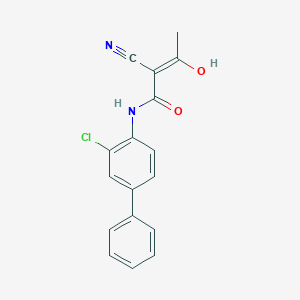
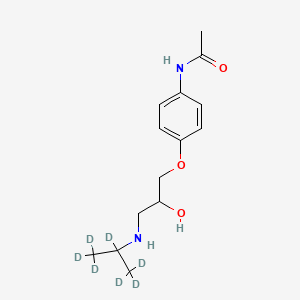
![(1S,10S,11R)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-one](/img/structure/B15145455.png)
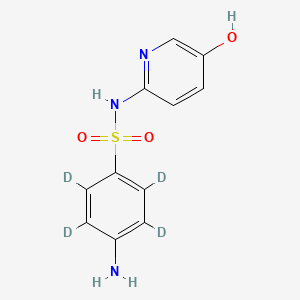
![4-[1-(1,3-Benzodioxol-5-yl)prop-1-en-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one](/img/structure/B15145473.png)
